N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide
Description
Properties
IUPAC Name |
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5/c1-12-16(7-4-8-17(12)22(25)26)19(24)20-13-9-18(23)21(11-13)14-5-3-6-15(10-14)27-2/h3-8,10,13H,9,11H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIPNDFCCXNDEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This step often involves a nucleophilic substitution reaction where a methoxyphenyl halide reacts with the pyrrolidinone intermediate.
Attachment of the Nitrobenzamide Moiety: This can be done through an amide coupling reaction using a nitrobenzoic acid derivative and the pyrrolidinone intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Reduction: Reagents such as potassium permanganate or chromium trioxide can be used.
Substitution: Nucleophiles like thiols or amines can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups in place of the methoxy group.
Scientific Research Applications
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitrobenzamide moiety may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The methoxyphenyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from
details four pyrrolidinone-carbohydrazide derivatives with varying substituents, synthesized via hydrazide-isatin condensation. Key comparisons:
| Compound ID | Substituent on Pyrrolidinone | Attached Group | Yield (%) | Melting Point (°C) | Notable Features |
|---|---|---|---|---|---|
| 26 | 4-Methylphenyl (p-tolyl) | Carbohydrazide-isatin | 89 | 268–269 | Highest yield, highest MP |
| 27 | 4-Methoxyphenyl | Carbohydrazide-isatin | 82 | 203–204 | Electron-donating para-methoxy |
| 28 | 3-Methoxyphenyl | Carbohydrazide-isatin | 85 | 189–190 | Meta-methoxy, moderate MP |
| 30 | 4-Chlorophenyl | Benzimidazole-acetohydrazide | 55 | 216–217 | Bulky benzimidazole, lower yield |
Key Observations :
- Substituent Position : The 3-methoxyphenyl group in compound 28 (analogous to the target) results in a lower melting point (189–190°C) compared to the para-substituted 26 and 27 , likely due to reduced symmetry and weaker crystal packing .
- Synthetic Yields : Bulky groups (e.g., benzimidazole in 30 ) reduce yields, suggesting steric hindrance during coupling steps. The target’s benzamide group may face similar challenges .
Functional Group Comparisons
- 3-Nitrobenzamide vs. Carbohydrazide: The target’s 3-nitrobenzamide group differs from the carbohydrazide-isatin moieties in .
- Meta- vs. Para-Substituents : The 3-methoxyphenyl group (meta) in the target may induce different electronic and steric effects compared to para-substituted analogs (e.g., 27 ), affecting solubility and binding interactions in biological systems .
Computational and Crystallographic Insights
- DFT Analysis : highlights the importance of exact-exchange terms in density-functional theory (DFT) for accurate thermochemical predictions. Computational modeling of the target could reveal a larger dipole moment and lower HOMO-LUMO gap compared to methoxy-substituted analogs due to the nitro group’s electron-withdrawing nature .
- Crystallography : Tools like SHELXL () and WinGX () enable precise determination of bond lengths and angles. For example, the nitro group in the target may lengthen the adjacent C–N bond in the benzamide due to resonance delocalization, a feature observable via X-ray crystallography .
Biological Activity
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is C22H21N3O4, and it features a pyrrolidinone ring, which is known for its diverse biological activities. This article delves into the biological activity of this compound, including its antibacterial, antitubercular, anti-inflammatory, and antitumoral properties.
Chemical Structure
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C22H21N3O4 |
| Molecular Weight | 391.4 g/mol |
| CAS Number | 896274-43-4 |
1. Antibacterial Activity
Research indicates that compounds similar to this compound exhibit robust antibacterial properties. For instance, derivatives with nitro groups at specific positions on the aromatic rings have shown enhanced activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values reported for related compounds were as low as 20 μM against S. aureus and 30 μM against P. aeruginosa .
Case Study:
In a comparative study of nitro-substituted pyrrolidines, it was found that the presence of the nitro group significantly enhances membrane interaction due to increased lipophilicity, leading to improved antibacterial efficacy .
2. Antitubercular Activity
The compound has shown promising results in antitubercular assays. In one study, a related compound exhibited an MIC value of 0.78 μM against Mycobacterium tuberculosis. The study concluded that the nitro group in the C5 position is crucial for its antitubercular activity; substituting this group with other electron-withdrawing groups led to a tenfold decrease in efficacy .
3. Anti-inflammatory Activity
Compounds with similar structures have been noted for their anti-inflammatory properties. Specifically, they can inhibit key inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The modulation of intracellular pathways involved in inflammation suggests that this compound could serve as a multi-target lead in developing anti-inflammatory drugs .
4. Antitumoral Activity
Preliminary studies have indicated that derivatives of this compound may possess antitumoral properties. The incorporation of specific substituents on the benzene rings has been associated with enhanced cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications in the C3 position can significantly increase the antitumoral effects .
Q & A
Basic Research: Synthesis Optimization
Q: What methodologies are recommended for optimizing the synthesis of N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide to improve yield and purity? A:
- Stepwise Approach : Multi-step synthesis involving condensation of 3-methoxyphenylamine with pyrrolidinone derivatives, followed by nitrobenzamide coupling .
- Critical Parameters :
- Temperature : Maintain 60–80°C during cyclization to minimize side reactions.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
- Catalysts : Use Pd/C or Cu(I) catalysts for nitro group introduction .
- Purification : Employ recrystallization (ethanol/water) or silica gel chromatography (ethyl acetate/hexane, 3:7 ratio) .
Table 1 : Example Reaction Conditions and Yields
| Step | Reagents | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | 3-Methoxyphenylamine, Pyrrolidinone | DMF | 70 | 65–70 |
| 2 | 2-Methyl-3-nitrobenzoyl chloride | THF | RT | 50–55 |
Basic Research: Structural Characterization
Q: Which analytical techniques are most effective for confirming the structural integrity of this compound? A:
- Nuclear Magnetic Resonance (NMR) :
- 1H NMR : Identify methoxy protons (δ 3.7–3.9 ppm) and pyrrolidinone ring protons (δ 2.1–2.8 ppm) .
- 13C NMR : Confirm carbonyl groups (C=O at ~170 ppm) and aromatic carbons .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peak (calculated for C₂₀H₂₁N₃O₅: 383.15 g/mol) .
- X-ray Crystallography : Resolve steric effects of the 3-methoxyphenyl and methyl groups .
Basic Research: Initial Biological Activity Screening
Q: How should researchers design preliminary assays to evaluate the compound’s biological activity? A:
- Target Selection : Prioritize enzymes/receptors with known sensitivity to nitrobenzamides (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
- In Vitro Assays :
- Enzyme Inhibition : Use fluorometric kits to measure IC₅₀ values (e.g., COX-2 inhibition at 10–100 µM concentrations) .
- Cell Viability : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Controls : Include positive controls (e.g., aspirin for COX-2) and solvent-only blanks .
Basic Research: Stability Under Physiological Conditions
Q: How can researchers assess the compound’s stability in aqueous environments? A:
- Hydrolysis Studies :
- Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours .
- Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
- Oxidative Stability : Expose to H₂O₂ (1–5 mM) and analyze by TLC .
Table 2 : Stability Profile in Neutral pH (7.4)
| Time (h) | % Remaining (HPLC) |
|---|---|
| 24 | 85–90 |
| 48 | 70–75 |
Advanced Research: Mechanism of Action Studies
Q: What strategies are recommended to elucidate the compound’s molecular targets? A:
- Computational Docking : Use AutoDock Vina to predict binding to COX-2 or kinase domains (PDB IDs: 5KIR, 3LZF) .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics with immobilized proteins .
- Gene Knockdown : siRNA silencing of candidate targets (e.g., NF-κB) to validate functional relevance .
Advanced Research: Resolving Contradictory Biological Data
Q: How should researchers address discrepancies in reported biological activities (e.g., anti-inflammatory vs. no activity)? A:
- Comparative Studies : Test the compound alongside analogs (e.g., 4-methoxyphenyl variant) under identical conditions .
- Dose-Response Analysis : Evaluate activity across a broad concentration range (1 nM–100 µM) to identify threshold effects .
- Meta-Analysis : Cross-reference data with PubChem BioAssay (AID 743255) to identify assay-specific variables .
Advanced Research: Structure-Activity Relationship (SAR) Studies
Q: How can modifications to the 3-methoxyphenyl or nitro groups enhance bioactivity? A:
- Substituent Variations :
- Assay Design : Test analogs in parallel using high-throughput screening (e.g., 96-well plates) .
Table 3 : SAR of Nitrobenzamide Derivatives
| Substituent | COX-2 IC₅₀ (µM) | Cytotoxicity (HeLa, IC₅₀) |
|---|---|---|
| 3-OMe | 12.5 | >100 |
| 4-OMe | 18.7 | >100 |
| 3-NO₂ | 8.2 | 45 |
Advanced Research: Designing Enzyme Inhibition Assays
Q: What methodological controls are critical for reliable enzyme inhibition data? A:
- Pre-Incubation : Pre-mix enzyme and compound for 10–15 minutes to ensure binding equilibrium .
- Blank Correction : Subtract background activity using heat-inactivated enzymes .
- Kinetic Analysis : Calculate values via Lineweaver-Burk plots under varying substrate concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
